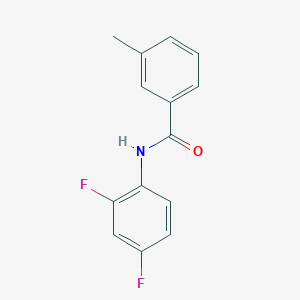

N-(2,4-difluorophenyl)-3-methylbenzamide

Description

N-(2,4-Difluorophenyl)-3-methylbenzamide is a fluorinated benzamide derivative characterized by a benzamide core substituted with a 3-methyl group on the benzoyl ring and a 2,4-difluorophenyl group on the anilide nitrogen. This compound is synthesized via condensation reactions between substituted benzoyl chlorides and fluorinated anilines, yielding high-purity crystalline products suitable for structural analysis . Its molecular formula is C₁₄H₁₀F₂NO, with a melting point of 110–112°C . Spectroscopic characterization includes distinct ¹H NMR signals for aromatic protons (δ 7.35–7.90 ppm) and ¹⁹F NMR resonances at δ -114 to -118 ppm, reflecting the electronic effects of fluorine substituents .

Properties

Molecular Formula |

C14H11F2NO |

|---|---|

Molecular Weight |

247.24 g/mol |

IUPAC Name |

N-(2,4-difluorophenyl)-3-methylbenzamide |

InChI |

InChI=1S/C14H11F2NO/c1-9-3-2-4-10(7-9)14(18)17-13-6-5-11(15)8-12(13)16/h2-8H,1H3,(H,17,18) |

InChI Key |

XMGCEEJZQAEORN-UHFFFAOYSA-N |

SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)F)F |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=C(C=C(C=C2)F)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural Analogues with Fluorine Substituents

a. N-(2,3-Difluorophenyl)-2-fluorobenzamide (Fo23)

- Formula: C₁₃H₈F₃NO.

- Structure : Features a trifluorinated benzamide with ortho-fluorine on the benzoyl ring and 2,3-difluoro substitution on the anilide ring.

- Key Differences :

- The target compound has a 3-methyl group instead of a fluorine at the benzoyl ortho position.

- RMSD between Fo23 and Fo24 (N-(2,4-difluorophenyl)-2-fluorobenzamide) is 0.02 Å , indicating near-identical molecular geometries despite peripheral fluorine variations .

- Both compounds exhibit 1D amide-amide hydrogen bonding along the a-axis, but Fo24 shows weaker C-H···F/O interactions compared to Fo23 .

b. N-(3,4-Difluorophenyl)-3-methylbenzamide

- Formula: C₁₄H₁₀F₂NO (isomeric to the target compound).

- Structure : Differs in fluorine positions (3,4-difluoro vs. 2,4-difluoro on the anilide ring).

- 3,4-Difluoro analogs may exhibit stronger π-π stacking due to coplanar aromatic rings .

c. N-(4-Fluoro-2-methylphenyl)-3-methylbenzamide

- Structure : Replaces one fluorine with a methyl group on the anilide ring.

- Effects of Methyl vs. Fluorine :

Halogenated Derivatives: Chloro vs. Fluoro Analogues

a. N-(2,4-Dichlorophenyl)-3-methylbenzamide

- Formula: C₁₄H₁₀Cl₂NO.

- Comparison: Chlorine’s larger atomic radius increases van der Waals interactions, leading to higher melting points (e.g., ~130°C vs. 110°C for the target compound) .

b. Trihalogenated Benzamides

- Examples : Chloro-derivatives dominate the Cambridge Structural Database (CSD), with ten entries (e.g., CANYAV, LAQDOY) vs. only two tri-fluorinated structures (Fo23, Fo24) .

- Trend : Fluorinated analogs are understudied but gaining attention due to fluorine’s role in medicinal chemistry (e.g., metabolic stability) .

Substituent Effects on Physicochemical Properties

| Compound | Substituents | Melting Point (°C) | Key Interactions |

|---|---|---|---|

| N-(2,4-Difluorophenyl)-3-methylbenzamide | 3-Me, 2,4-F₂ | 110–112 | 1D amide-amide H-bonds, C-H···F |

| Fo23 | 2-F, 2,3-F₂ | 105–107 | R₂²(12) synthon, C-F···C stacking |

| N-(2,4-Dichlorophenyl)-3-methylbenzamide | 3-Me, 2,4-Cl₂ | ~130 | Halogen bonding, π-π stacking |

| N-(3,4-Difluorophenyl)-3-methylbenzamide | 3-Me, 3,4-F₂ | 115–118 | Coplanar rings, stronger π-π |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.